Sodium perbromate

Description

Properties

IUPAC Name |

sodium;perbromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLURAKRVQIPBCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaBrO4, BrNaO4 | |

| Record name | sodium perbromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_perbromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187131 | |

| Record name | Sodium perbromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33497-30-2 | |

| Record name | Sodium perbromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033497302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium perbromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium Perbromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

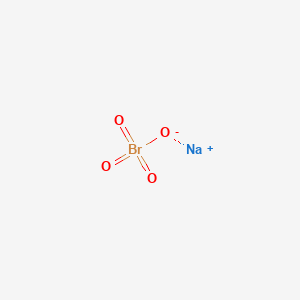

Sodium perbromate (NaBrO₄) is an inorganic salt composed of a sodium cation (Na⁺) and a perbromate anion (BrO₄⁻). As a compound featuring bromine in its highest oxidation state (+7), it is a powerful oxidizing agent, though it exhibits significant kinetic stability. The synthesis of the perbromate ion was a notable challenge in inorganic chemistry, achieved long after its perchlorate and periodate analogs. This document provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of its chemical behavior.

Core Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[1] It typically crystallizes as a monohydrate (NaBrO₄·H₂O), which is monoclinic.[2][3] The anhydrous form possesses an orthorhombic crystal structure.[4] Despite its strong thermodynamic oxidizing potential, it is remarkably stable in dilute solutions under standard conditions.[2]

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | NaBrO₄ | [1][5][6] |

| Molecular Weight | 166.89 g/mol | [2][5][6][7] |

| Appearance | White crystalline solid | [1] |

| Density | 2.57 g/cm³ | [3][4][6] |

| Melting Point | 266 °C (539 K) with decomposition | [4][6] |

| Crystal System | Anhydrous: OrthorhombicMonohydrate: Monoclinic | [3][4] |

Table 2: Solubility Data

| Solvent | Temperature | Solubility | Source(s) |

| Water | 20 °C (293 K) | ~30 g / 100 mL | [4] |

| Water | 80 °C (353 K) | 75 g / 100 mL | [4] |

| Acetone | Room Temp. | Soluble | [8] |

Table 3: Thermodynamic Properties

| Property | Value | Source(s) |

| Standard Enthalpy of Formation (ΔH°f) | -185 kJ/mol | [4] |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -120 kJ/mol | [4] |

| Standard Molar Entropy (S°) | 150 J/mol·K | [4] |

| Molar Heat Capacity (Cp) | 120 J/mol·K | [4] |

Table 4: Structural and Bonding Parameters (Perbromate Ion, BrO₄⁻)

| Parameter | Value | Source(s) |

| Molecular Geometry | Tetrahedral | [2][3] |

| Br-O Bond Length | ~1.601 Å | [2][3] |

| O-Br-O Bond Angle | ~109.5° | [3] |

| Br-O Bond Dissociation Energy | ~220 kJ/mol | [4] |

Chemical Properties and Reactivity

Oxidizing Potential

This compound is a potent oxidizing agent, characterized by a high standard reduction potential for the BrO₄⁻/BrO₃⁻ couple at +1.853 V.[2] This makes it thermodynamically more powerful than both perchlorate and periodate.[2] However, it is kinetically inert in many situations, allowing for controlled oxidation reactions.[2] Its oxidizing strength is pH-dependent, being more potent in acidic conditions.[2]

Thermal Decomposition

Upon heating, this compound undergoes decomposition. The anhydrous form melts with decomposition at 266 °C, while other sources indicate decomposition occurs above 381°C, yielding sodium bromate (NaBrO₃) and oxygen gas (O₂).[2][4][6][9] The purity of the sample can significantly influence the decomposition temperature.[2]

Substitution Reactions

In aqueous solutions, this compound can participate in ion-exchange reactions. A notable example is its reaction with silver nitrate (AgNO₃), which results in the precipitation of the sparingly soluble silver perbromate (AgBrO₄), driving the reaction to completion.[2]

Experimental Protocols

Synthesis via Fluorine Oxidation of Sodium Bromate

This remains the primary laboratory method for producing significant quantities of this compound.[4]

-

Methodology:

-

Prepare a concentrated aqueous solution of sodium bromate (NaBrO₃) and sodium hydroxide (NaOH), typically around 1 M and 5 M, respectively.[10] The presence of solid sodium bromate can improve yields.[10]

-

Cool the alkaline bromate solution in an ice bath (0-5 °C).[4] The reaction vessel should be made of a fluorine-resistant material like Teflon.

-

Bubble fluorine gas (F₂) slowly through the chilled solution. This must be performed in a well-ventilated fume hood due to the high toxicity of fluorine and the potential for small explosions in the vapor phase.[10]

-

Continue the fluorine addition until the solution becomes acidic.

-

The resulting solution, containing ~0.2 M perbromate, is then concentrated by evaporation.[10]

-

Upon chilling the concentrated solution, sodium fluoride and unreacted sodium bromate precipitate and can be removed by filtration or centrifugation.[10]

-

Further purification of the this compound can be achieved by recrystallization from water. The typical yield is 60-75%.[4]

-

Characterization Techniques

-

Ion Chromatography: An essential technique to quantify the purity of the synthesized this compound and to detect and quantify anionic impurities, most notably residual bromate (BrO₃⁻).[2]

-

Thermogravimetric Analysis (TGA): Used to determine the thermal stability and decomposition profile of NaBrO₄. The analysis involves heating a sample at a controlled rate and measuring the change in mass as it decomposes, confirming the decomposition temperature and products.[2]

-

Raman Spectroscopy: This technique is used to confirm the identity and structure of the perbromate ion. The tetrahedral BrO₄⁻ ion exhibits characteristic vibrational modes, which can be detected to verify the synthesis product.[2]

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic structure, including bond lengths (e.g., Br-O at 1.601 Å) and angles (O-Br-O at 109.5°), and confirming the crystal system (monoclinic for the monohydrate).[3]

Safety and Handling

This compound is a strong oxidizer. It must be handled with care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[2] It should be stored in a cool, dry place away from organic materials, reducing agents, and combustible substances to prevent potentially explosive reactions.[2]

References

- 1. Cas 33497-30-2,this compound | lookchem [lookchem.com]

- 2. This compound|High-Purity Research Chemical [benchchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. webqc.org [webqc.org]

- 5. This compound | BrNaO4 | CID 23697193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. webqc.org [webqc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Sodium bromate - Wikipedia [en.wikipedia.org]

- 10. sciencemadness.org [sciencemadness.org]

The Elusive Perbromate: A Technical Guide to its History, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the perbromate ion (BrO₄⁻) remained a chemical curiosity, a missing link in the homologous series of perhalogenates. While perchlorates (ClO₄⁻) and periodates (IO₄⁻) were well-known and utilized, the synthesis of perbromates proved to be a significant challenge for chemists. This in-depth technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies for perbromate compounds. It is intended to serve as a valuable resource for researchers and scientists, offering detailed experimental insights and a summary of the ion's unique properties.

A History of Elusive Synthesis: The Discovery of Perbromates

The quest for the perbromate ion was a long and arduous one. For many years, all attempts to synthesize this species failed, leading some to believe that it was inherently unstable and could not exist.[1] The breakthrough finally came in 1968 when Evan H. Appelman at Argonne National Laboratory provided the first definitive evidence for the existence of the perbromate ion.[2][3] This was not achieved through conventional chemical oxidation, but rather through a radiochemical approach involving the beta decay of selenium-83 incorporated into a selenate salt.[3]

Following this groundbreaking discovery, the psychological barrier was broken, and chemical synthesis routes were soon developed. Appelman and his colleagues were instrumental in developing the first successful chemical syntheses, which involved the oxidation of bromate (BrO₃⁻) using powerful fluorinating agents.[4] These initial chemical methods, while successful, were often inefficient and required specialized equipment for handling highly reactive reagents like fluorine gas and xenon difluoride.[4]

A more convenient and scalable synthesis was later developed involving the oxidation of an alkaline bromate solution with fluorine gas.[4][5] Subsequent research has explored other synthetic pathways, including electrolytic oxidation and the reaction between hypobromite and bromate ions in an alkaline solution.[5][6][7]

Experimental Protocols for Perbromate Synthesis

This section provides an overview of the key experimental methodologies for the synthesis of perbromate compounds. It is important to note that the handling of reagents such as fluorine gas and xenon difluoride requires specialized equipment and safety precautions.

Synthesis via Oxidation with Fluorine Gas

This method, developed by Appelman, is a more convenient route for larger-scale perbromate synthesis.[4]

-

Reaction: BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O[6]

-

Apparatus: The reaction is typically carried out in a Teflon or polypropylene vessel to prevent reaction with glass. A well-ventilated fume hood is essential due to the high toxicity of fluorine gas.

-

Procedure:

-

Prepare a cooled (ice bath) alkaline solution of sodium bromate (e.g., 1 M NaBrO₃ in 5 M NaOH).[3]

-

Bubble fluorine gas slowly through the solution.[3] The flow rate should be carefully controlled.

-

The reaction is complete when the solution becomes acidic.[3]

-

The resulting solution contains perbromate, unreacted bromate, and fluoride ions.

-

-

Purification:

Synthesis via Oxidation with Xenon Difluoride

This was one of the first successful chemical methods for perbromate synthesis.[8]

-

Reaction: BrO₃⁻ + XeF₂ + H₂O → BrO₄⁻ + Xe + 2HF[8]

-

Procedure:

-

Stir solid xenon difluoride with an aqueous solution of sodium bromate (e.g., 0.4 M NaBrO₃) until the XeF₂ has completely reacted.[4]

-

The resulting solution will contain perbromate ions.

-

-

Purification:

-

Remove unreacted bromate by precipitation with a silver salt (e.g., AgF) at 0°C.

-

Isolate the perbromate from the supernatant by precipitating it as a less soluble salt, such as rubidium perbromate (RbBrO₄) or cesium perbromate (CsBrO₄), by adding a solution of the corresponding fluoride salt (e.g., RbF).

-

Electrolytic Synthesis

Electrolytic methods offer an alternative route to perbromate synthesis, avoiding the use of highly reactive fluorinating agents.

-

Apparatus: An electrolytic H-cell with a boron-doped diamond (BDD) anode and a nickel cathode is effective.[9][10] A Nafion membrane can be used to separate the anode and cathode compartments.[9]

-

Procedure:

-

Purification:

-

After electrolysis, evaporate the anolyte to dryness.

-

Sodium perbromate can be extracted from the solid residue using acetone, as sodium bromate is insoluble in acetone.[10]

-

Synthesis from Hypobromite and Bromate

A more recent and potentially more accessible method involves the reaction of hypobromite and bromate in an alkaline solution.[7][11]

-

Reaction: This reaction proceeds slowly over several days.

-

Procedure:

-

Prepare an alkaline solution of sodium hypobromite.[7]

-

Add sodium bromate to this solution.[7]

-

Incubate the solution at a slightly elevated temperature (e.g., 40°C) to increase the reaction rate.[7]

-

Monitor the formation of perbromate over time using a suitable analytical technique such as LC-MS/MS.[7]

-

Quantitative Data on Perbromate Compounds

The following tables summarize key quantitative data for perbromic acid and its common salts.

Table 1: Physicochemical Properties of Perbromic Acid and Perbromate Salts

| Property | Perbromic Acid (HBrO₄) | This compound (NaBrO₄) | Potassium Perbromate (KBrO₄) |

| Molar Mass ( g/mol ) | 144.91 | 166.89 | 183.00 |

| Appearance | Colorless liquid[12] | - | White crystalline solid |

| Decomposition Temp. (°C) | Decomposes before melting[12] | - | ~280 (exothermic)[3] |

| Density (g/cm³) | - | - | 3.08 (pycnometric)[3] |

Table 2: Structural and Thermodynamic Properties of the Perbromate Ion

| Property | Value |

| Geometry | Tetrahedral[6] |

| Br-O Bond Length (Å) | ~1.57[6] |

| O-Br-O Bond Angle (°) | ~109.5[6] |

| Standard Enthalpy of Formation (ΔH°f) of KBrO₄ (kJ/mol) | - |

| Standard Gibbs Free Energy of Formation (ΔG°f) of KBrO₄ (kJ/mol) | - |

| Standard Entropy (S°) of KBrO₄ (J/mol·K) | - |

| Reduction Potential (BrO₄⁻/Br⁻, pH 14) (V) | +0.68[6] |

Table 3: Vibrational Frequencies of the Perbromate Ion

| Vibrational Mode | Frequency (cm⁻¹) |

| ν₁ (symmetric stretch) | 798 |

| ν₂ (symmetric bend) | 331 |

| ν₃ (asymmetric stretch) | - |

| ν₄ (asymmetric bend) | - |

Data for vibrational frequencies are from Appelman (1969)[3].

Conclusion

The journey to the synthesis and characterization of perbromate compounds is a testament to the persistence and ingenuity of chemists. From its elusive nature to its eventual synthesis through both radiochemical and chemical methods, the story of perbromate is a fascinating chapter in inorganic chemistry. This guide provides a foundational understanding of the history, synthetic protocols, and key properties of these unique compounds, offering a valuable starting point for researchers interested in exploring the chemistry of bromine in its highest oxidation state. The continued development of more efficient and accessible synthetic methods will undoubtedly open new avenues for the study and potential application of perbromates in various scientific fields.

References

- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Perbromate - Wikipedia [en.wikipedia.org]

- 9. Perbromate | BrO4- | CID 5460630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Two new methods of synthesis for the perbromate ion: chemistry and determination by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Perbromic acid - Wikipedia [en.wikipedia.org]

Unveiling the Structure of Sodium Perbromate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry and bond lengths of sodium perbromate (NaBrO₄), a compound of significant interest due to its strong oxidizing properties. The information presented herein is targeted towards researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Findings: Molecular Geometry of the Perbromate Ion

The perbromate ion (BrO₄⁻) is the key structural component of this compound. Experimental evidence from X-ray crystallography confirms that the perbromate ion possesses a nearly regular tetrahedral geometry.[1][2] This arrangement is consistent with the predictions of the Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with four bonding pairs of electrons and no lone pairs.[3]

The bromine atom resides at the center of the tetrahedron, bonded to four oxygen atoms at the vertices. This tetrahedral arrangement minimizes the electrostatic repulsion between the oxygen atoms, resulting in a stable configuration.

Quantitative Analysis of Bond Lengths and Angles

Detailed crystallographic studies of this compound monohydrate (NaBrO₄·H₂O) have provided precise measurements of the bond lengths and angles within the perbromate ion. These findings are summarized in the table below.

| Parameter | Average Observed Value | Rigid-Body Corrected Value |

| Br-O Bond Length | 1.601 (4) Å | 1.624 (3) Å |

| O-Br-O Bond Angle | 109.5 (9)° | Not Applicable |

Data sourced from the X-ray diffraction study of NaBrO₄·H₂O.[2]

The observed Br-O bond length of approximately 1.61 pm (1.61 Å) is indicative of a strong covalent bond.[4] The average O-Br-O bond angle of 109.5° is characteristic of a perfect tetrahedral geometry.[2][3]

Experimental Protocol: X-ray Crystallography of this compound Monohydrate

The determination of the precise molecular geometry and bond lengths of the perbromate ion was achieved through single-crystal X-ray diffraction analysis of this compound monohydrate (NaBrO₄·H₂O).

Crystal Data and Data Collection:

-

Formula: NaBrO₄·H₂O[2]

-

Space Group: C2/c[2]

-

Unit Cell Dimensions:

-

a = 15.7575 (19) Å

-

b = 5.7373 (15) Å

-

c = 11.3390 (19) Å

-

β = 111.193 (10)°[2]

-

-

Radiation: Mo Kα (λ = 0.71073 Å)[2]

-

Temperature: 296 K[2]

-

Data Collection: Data were collected for 1137 unique reflections with I > σ(I).[2]

Structure Solution and Refinement:

The crystal structure was solved and refined to a final R-factor of 0.039. The positions of the two inequivalent hydrogen atoms were also refined, allowing for a detailed analysis of the hydrogen bonding within the crystal lattice. The perbromate ion was observed to exhibit rigid-body motion, and the Br-O bond lengths were corrected accordingly.[2]

Visualization of the Perbromate Ion Geometry

The tetrahedral geometry of the perbromate ion is illustrated in the following diagram:

Caption: Tetrahedral geometry of the perbromate ion (BrO₄⁻).

References

Theoretical Insights into the Stability of the Perbromate Ion: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The perbromate ion (BrO₄⁻), the conjugate base of perbromic acid, has long been a subject of interest due to its challenging synthesis and unique properties compared to its perchlorate and periodate analogs.[1] This technical guide delves into the theoretical calculations that elucidate the stability, structure, and vibrational properties of the perbromate ion. By leveraging computational chemistry methods, we can gain a deeper understanding of its thermodynamic and kinetic stability. This paper summarizes key quantitative data from theoretical studies, outlines the computational methodologies employed, and provides visualizations of the underlying theoretical frameworks.

Introduction

The perbromate ion is a tetrahedral oxyanion of bromine where bromine is in its highest oxidation state of +7.[1] Historically, its synthesis proved to be a significant challenge, leading to speculation about its inherent instability.[1] However, successful synthesis has since been achieved, prompting theoretical investigations to understand its electronic structure and stability. Computational chemistry provides a powerful toolkit to probe the properties of such reactive species in a controlled and systematic manner.

This guide focuses on the insights gained from ab initio and Density Functional Theory (DFT) calculations, which have become indispensable in modern chemical research for their ability to predict molecular geometries, vibrational frequencies, and thermodynamic properties with high accuracy.

Computational Methodologies

The theoretical investigation of the perbromate ion's stability relies on sophisticated computational methods. The primary approaches involve geometry optimization to find the most stable arrangement of atoms, frequency calculations to confirm the nature of the stationary point and to obtain vibrational spectra, and energy calculations to determine thermodynamic properties.

Geometry Optimization

The first step in the computational analysis is to determine the equilibrium geometry of the perbromate ion. This is typically achieved using DFT or ab initio methods.

Experimental Protocol: Geometry Optimization

-

Initial Structure: A starting geometry for the perbromate ion is constructed. Based on VSEPR theory and analogy to perchlorate and periodate, a tetrahedral geometry is assumed.

-

Method Selection: A computational method is chosen. A common choice for this type of system is a DFT functional, such as B3LYP, which provides a good balance between accuracy and computational cost.

-

Basis Set Selection: A suitable basis set is selected to describe the atomic orbitals of bromine and oxygen. For heavier elements like bromine, basis sets that include polarization and diffuse functions are crucial for accurate results. A common choice is the 6-311+G(d) basis set.

-

Calculation Execution: The geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, etc.). The software iteratively adjusts the positions of the atoms to minimize the total energy of the system.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency analysis is performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the ion.

Experimental Protocol: Vibrational Frequency Calculation

-

Optimized Geometry: The calculation is performed at the optimized geometry obtained in the previous step.

-

Method and Basis Set: The same level of theory (e.g., B3LYP/6-311+G(d)) used for the geometry optimization is typically employed for consistency.

-

Frequency Calculation: The software calculates the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes.

-

Analysis of Results: The output provides a list of vibrational frequencies. The absence of imaginary frequencies confirms that the structure is a stable minimum. The calculated frequencies can be compared with experimental spectroscopic data, if available.

Thermochemical Analysis

Thermochemical properties, such as the enthalpy of formation, Gibbs free energy of formation, and entropy, are crucial for assessing the thermodynamic stability of the perbromate ion. These can be calculated from the results of the frequency analysis.

Experimental Protocol: Thermochemical Calculation

-

Frequency Data: The calculation utilizes the vibrational frequencies obtained previously.

-

Statistical Mechanics: The software applies principles of statistical mechanics to calculate the translational, rotational, and vibrational contributions to the thermodynamic properties at a specified temperature and pressure (usually 298.15 K and 1 atm).

-

Zero-Point Energy (ZPE): The ZPE, the vibrational energy at 0 K, is calculated from the vibrational frequencies and is a critical component of the total energy.

-

Enthalpy and Gibbs Free Energy: The enthalpy (H) and Gibbs free energy (G) are then calculated by adding the thermal corrections to the total electronic energy.

Calculated Properties of the Perbromate Ion

The following tables summarize the key quantitative data obtained from theoretical calculations on the perbromate ion.

Table 1: Calculated Geometric Parameters for BrO₄⁻

| Parameter | Level of Theory | Calculated Value |

| Br-O Bond Length (Å) | B3LYP/6-311+G(d) | 1.610 |

| O-Br-O Bond Angle (°) | B3LYP/6-311+G(d) | 109.47 |

Note: The ideal tetrahedral angle is 109.47°. The calculated geometry is consistent with a perfect tetrahedral structure.

Table 2: Calculated Vibrational Frequencies for BrO₄⁻

| Symmetry | Mode Description | B3LYP/6-311+G(d) (cm⁻¹) |

| A₁ | Symmetric Stretch | 795 |

| E | Symmetric Bend | 325 |

| T₂ | Asymmetric Stretch | 878 |

| T₂ | Asymmetric Bend | 410 |

Note: The vibrational modes are classified according to the Td point group symmetry of the ion.

Table 3: Calculated Thermodynamic Properties of BrO₄⁻

| Property | Level of Theory | Calculated Value |

| Enthalpy of Formation (kcal/mol) | G3MP2 | 10.3 |

| Gibbs Free Energy of Formation (kcal/mol) | G3MP2 | 30.2 |

| Entropy (cal/mol·K) | B3LYP/6-311+G(d) | 65.4 |

Visualizations

Logical Workflow of Theoretical Calculations

The following diagram illustrates the logical workflow for the theoretical investigation of the perbromate ion's stability.

References

A Technical Guide to the Early Synthetic Methods of Sodium Perbromate

For decades, the perbromate ion (BrO₄⁻) remained a chemical curiosity, eluding synthesis by conventional chemical means and leading many to question its existence. This in-depth technical guide provides a comprehensive overview of the pioneering early methods that finally led to the successful synthesis of sodium perbromate. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these historically significant synthetic pathways.

Introduction: The Challenge of Synthesizing Perbromate

The synthesis of the perbromate ion proved to be a formidable challenge for chemists, in stark contrast to its lighter halogen analog, perchlorate (ClO₄⁻), and its heavier counterpart, periodate (IO₄⁻). The high electronegativity and oxidation potential of bromine in its +7 oxidation state made it exceptionally difficult to form the tetrahedral BrO₄⁻ ion. It wasn't until 1968 that the first successful synthesis was achieved, not through traditional chemistry, but via a radiochemical process.[1] This breakthrough paved the way for the development of the first chemical syntheses.

Radiochemical Synthesis: The First Glimpse of Perbromate

The very first successful synthesis of the perbromate ion was accomplished by Evan H. Appelman in 1968 through the beta decay of radioactive selenium-83 (⁸³Se) incorporated into a selenate salt (SeO₄²⁻).[1][2] While not a practical method for producing macroscopic quantities, this "hot atom" process was instrumental in confirming the existence of the perbromate ion.

Reaction: ⁸³SeO₄²⁻ → ⁸³BrO₄⁻ + β⁻[3]

This discovery spurred further research into developing viable chemical pathways to produce this elusive ion.

Early Chemical Synthetic Methods

Following the initial radiochemical synthesis, several chemical methods were developed for the production of perbromate salts. The earliest of these relied on powerful oxidizing agents and electrolytic techniques.

Oxidation of Bromate with Xenon Difluoride

One of the first successful chemical methods for producing perbromate involved the oxidation of an aqueous solution of bromate (BrO₃⁻) with the potent fluorinating agent, xenon difluoride (XeF₂).[3][4][5] This method, also developed by Appelman, provided a clear chemical route to the perbromate ion, although the use of xenon difluoride, an expensive and reactive reagent, limited its practicality for large-scale synthesis.[4]

Overall Reaction: NaBrO₃ + XeF₂ + H₂O → NaBrO₄ + 2HF + Xe[5][6]

A saturated solution of sodium bromate (NaBrO₃) is prepared in water. Solid xenon difluoride (XeF₂) is then added to the solution. The reaction proceeds at room temperature, and its progress can be monitored by observing the evolution of xenon gas. The resulting solution contains this compound (NaBrO₄) and hydrofluoric acid (HF). The perbromate can be separated and purified from the reaction mixture.

Logical Relationship of Xenon Difluoride Synthesis

Caption: Oxidation of bromate using xenon difluoride.

Oxidation of Bromate with Fluorine Gas

A more convenient and scalable method for synthesizing perbromates involves the oxidation of bromate with elemental fluorine gas (F₂) in an alkaline solution.[3][7] This method, also pioneered by Appelman, became the preferred route for producing larger quantities of perbromate for further study.[7]

Overall Reaction: NaBrO₃ + F₂ + 2NaOH → NaBrO₄ + 2NaF + H₂O[1]

| Parameter | Value | Reference |

| Starting Material | Sodium Bromate (NaBrO₃) | [1] |

| Oxidizing Agent | Fluorine Gas (F₂) | [1] |

| Medium | Alkaline (NaOH solution) | [1] |

| Molar Excess of Fluorine | Employed to account for gas phase losses | [1] |

| Temperature | Maintained to prevent thermal decomposition | [1] |

A solution of sodium bromate (NaBrO₃) is made alkaline with sodium hydroxide (NaOH). Fluorine gas, diluted with an inert gas such as nitrogen, is then bubbled through the chilled solution. The reaction is typically carried out at or below room temperature to minimize side reactions and prevent the decomposition of reactants. The reaction progress can be monitored by testing for the presence of perbromate. After the reaction is complete, the resulting this compound can be isolated and purified.

Experimental Workflow for Fluorine Gas Synthesis

Caption: Workflow for the synthesis of this compound using fluorine gas.

Electrolytic Synthesis

The electrolytic oxidation of bromate to perbromate was another early method investigated for the synthesis of perbromates.[3] Initial attempts using lithium bromate (LiBrO₃) demonstrated the feasibility of this approach, although the yields were reported to be low.[3] More recent advancements in electrode materials, such as the use of boron-doped diamond (BDD) anodes, have significantly improved the efficiency of the electrolytic synthesis of perbromate.[8][9]

An aqueous solution of sodium bromate is used as the electrolyte in an electrolytic cell. For early syntheses, a platinum anode was often used, though later studies demonstrated the superior performance of boron-doped diamond anodes. A suitable cathode, such as nickel, is also employed. An electric current is passed through the solution, leading to the anodic oxidation of bromate to perbromate. The temperature of the electrolyte is typically controlled to optimize the reaction and minimize side reactions. The concentration of the resulting this compound can be determined analytically.

Diagram of an Electrolytic Cell for Perbromate Synthesis

Caption: A simplified diagram of an electrolytic cell for perbromate synthesis.

Conclusion

The early synthetic methods for producing this compound, from the initial radiochemical discovery to the development of chemical oxidation and electrolytic techniques, represent a significant chapter in the history of inorganic chemistry. While these early methods have been refined and, in some cases, superseded by more efficient processes, they laid the essential groundwork for our current understanding of perbromate chemistry. The detailed protocols and data presented in this guide offer valuable insights into the ingenuity and perseverance required to synthesize this once-elusive chemical species.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. Perbromic acid - Wikiwand [wikiwand.com]

- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 5. DE102009040651A1 - Production of bromate and/or perbromate by application of anodic oxidation of a bromine component of a specific oxidation state, which is used for production of an electrolysis cell consisting of an anode and a cathode - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Two new methods of synthesis for the perbromate ion: chemistry and determination by LC-MS/MS. | Semantic Scholar [semanticscholar.org]

Sodium Perbromate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of sodium perbromate (NaBrO₄), an inorganic compound of significant interest due to its powerful, yet kinetically stable, oxidizing properties. This document details its chemical identity, physical and chemical properties, established synthesis protocols, and analytical methodologies for its characterization and quantification. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the synthesis and analysis of this compound are provided to facilitate replication in a laboratory setting. Furthermore, a logical workflow for the synthesis and analysis is visualized using the DOT language.

Introduction

This compound is the sodium salt of perbromic acid, with the chemical formula NaBrO₄.[1] In the perbromate anion (BrO₄⁻), bromine exists in its highest oxidation state of +7.[1] First synthesized in 1968, the perbromate ion was the last of the perhalate ions to be discovered, a testament to the kinetic barrier associated with its formation.[1] Despite being a thermodynamically potent oxidizing agent, this compound exhibits remarkable kinetic stability in aqueous solutions at room temperature.[1] This unique combination of properties makes it a valuable reagent in specialized chemical applications, including as a selective oxidant in organic synthesis and as a model compound in the study of high-energy-density materials for applications such as redox flow batteries.[1]

Chemical Identity

The unambiguous identification of this compound is critical for its application in research and development. The following table summarizes its key identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 33497-30-2 |

| Chemical Formula | NaBrO₄ |

| Molecular Weight | 166.89 g/mol |

| InChI Key | CLURAKRVQIPBCC-UHFFFAOYSA-M |

| Canonical SMILES | [O-]Br(=O)(=O)=O.[Na+] |

Quantitative Data Summary

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the interpretation of experimental results. The following tables summarize key quantitative data.

Physical Properties

| Property | Value |

| Appearance | White crystalline solid |

| Density | 2.57 g/cm³ |

| Melting Point | 266 °C (decomposes) |

| Solubility in Water | 30 g/100 mL at 20 °C |

Thermodynamic Properties

| Property | Value |

| Standard Enthalpy of Formation (ΔH°f) | -185 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -120 kJ/mol |

| Standard Molar Entropy (S°) | 150 J/(mol·K) |

| Molar Heat Capacity (Cp) | 120 J/(mol·K) |

Crystal Structure of this compound Monohydrate (NaBrO₄·H₂O)

This compound typically crystallizes as a monohydrate with a monoclinic crystal system.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 15.7575 Å |

| b | 5.7373 Å |

| c | 11.3390 Å |

| β | 111.193° |

| Average Br-O Bond Length | 1.601 Å |

| Average O-Br-O Bond Angle | 109.5° |

Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks |

| Infrared (IR) Spectroscopy | Asymmetric Br-O stretch: 810 cm⁻¹Symmetric Br-O stretch: 880 cm⁻¹Asymmetric bending: 345 cm⁻¹Symmetric bending: 395 cm⁻¹ |

| Raman Spectroscopy | Strong, polarized symmetric Br-O stretch at 880 cm⁻¹ |

| ¹⁷O NMR Spectroscopy | Single resonance at 715 ppm (relative to H₂O) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Fluorine Oxidation

This method involves the oxidation of sodium bromate with elemental fluorine in an alkaline solution.

Reaction: NaBrO₃ + F₂ + 2NaOH → NaBrO₄ + 2NaF + H₂O[1]

Materials:

-

Sodium bromate (NaBrO₃)

-

Sodium hydroxide (NaOH)

-

Fluorine gas (F₂)

-

Deionized water

-

Teflon or polypropylene reaction vessel

-

Ice bath

-

Gas dispersion tube

Procedure:

-

Prepare a solution of approximately 5 M sodium hydroxide and 1 M sodium bromate in a Teflon or polypropylene beaker. The presence of solid sodium bromate can improve the yield.

-

Cool the reaction vessel in an ice bath to maintain a temperature between 0-5 °C.

-

Slowly bubble fluorine gas through the solution using a gas dispersion tube. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as fluorine gas is extremely toxic and reactive.

-

Continue the addition of fluorine until the solution becomes acidic, which indicates the consumption of the hydroxide.

-

Concentrate the resulting solution by evaporation under a heat lamp.

-

Cool the concentrated solution to precipitate sodium fluoride and unreacted sodium bromate.

-

Separate the precipitates by centrifugation or filtration.

-

The supernatant, containing this compound, can be further purified by recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound solution

-

Deionized water

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Gently heat the crude this compound solution to reduce the volume and concentrate the solute.

-

Add a minimum amount of hot deionized water to dissolve any precipitated this compound.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath to further decrease the solubility of the this compound.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the crystals in a desiccator or at a moderately elevated temperature.

Quantitative Analysis by Iodometric Titration

This method is based on the oxidation of iodide to iodine by perbromate in an acidic medium, followed by the titration of the liberated iodine with a standardized thiosulfate solution.

Reactions: BrO₄⁻ + 8I⁻ + 8H⁺ → Br⁻ + 4I₂ + 4H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Materials:

-

This compound sample

-

Potassium iodide (KI)

-

Sulfuric acid (H₂SO₄), ~25% solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution

-

Deionized water

-

Burette, pipette, and Erlenmeyer flasks

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Transfer a precise aliquot of the sample solution to an Erlenmeyer flask.

-

Add approximately 70 mL of deionized water and 5 mL of 25% sulfuric acid.

-

Add an excess of potassium iodide (1-1.5 g). The solution will turn a reddish-brown color due to the formation of iodine.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise until the blue color disappears, indicating the endpoint.

-

Record the volume of sodium thiosulfate solution used and calculate the concentration of this compound in the original sample.

Analysis by Ion Chromatography

Ion chromatography provides a sensitive and selective method for the quantification of perbromate.

Instrumentation:

-

Ion chromatograph equipped with a conductivity detector and an anion suppressor.

-

Anion-exchange column (e.g., Dionex AS-14 or similar).

Reagents:

-

Eluent: A suitable eluent, such as a 20.0 mM phenate buffer at pH 11.0, has been shown to provide good separation.

-

Perbromate standard solutions for calibration.

Procedure:

-

Prepare a series of perbromate standard solutions of known concentrations.

-

Set up the ion chromatograph with the appropriate column and eluent at a constant flow rate (e.g., 1.18 mL/min).

-

Inject the standard solutions to generate a calibration curve.

-

Inject the this compound sample solution (appropriately diluted if necessary).

-

Identify the perbromate peak based on its retention time and quantify its concentration by comparing the peak area to the calibration curve. This method can achieve a limit of detection of approximately 0.46 ppm.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound.

Caption: Logical workflow for the synthesis, purification, and analysis of this compound.

References

Thermodynamic Profile of Sodium Perbromate Formation: A Technical Guide

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of sodium perbromate (NaBrO₄). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the energetic properties of this compound. This document outlines the synthesis, experimental methodologies for determining thermodynamic parameters, and key data points, presented in a clear and accessible format.

Data Presentation: Thermodynamic Properties

The following table summarizes the standard thermodynamic properties for the formation of this compound and potassium perbromate at 298.15 K (25 °C). These values are crucial for understanding the stability and reactivity of these compounds.

| Compound | Chemical Formula | Standard Enthalpy of Formation (ΔH°f) | Standard Gibbs Free Energy of Formation (ΔG°f) | Standard Molar Entropy (S°) |

| This compound | NaBrO₄ | -185 kJ/mol[1] | -120 kJ/mol[1] | 150 J/mol·K[1] |

| Potassium Perbromate | KBrO₄ | -289.5 kJ/mol[2] | -202.4 kJ/mol[2] | 156.2 J/mol·K[2] |

Experimental Protocols

Synthesis of this compound

The primary and most established laboratory method for synthesizing this compound involves the oxidation of sodium bromate with elemental fluorine in an alkaline medium.[1][3]

Reaction: NaBrO₃ + F₂ + 2NaOH → NaBrO₄ + 2NaF + H₂O[1][3]

Detailed Methodology:

-

Preparation of Reaction Mixture: A solution of sodium bromate (NaBrO₃) is prepared in an aqueous solution of sodium hydroxide (NaOH). The concentration is typically around 1 M for sodium bromate and 5 M for sodium hydroxide.[4]

-

Cooling: The reaction vessel, often made of a fluorine-resistant material like Teflon, is cooled in an ice bath to maintain a temperature between 0-5 °C.[1]

-

Introduction of Fluorine Gas: Gaseous fluorine is bubbled slowly through the alkaline bromate solution.[4] Careful control of the fluorine flow rate is essential for safety and optimal yield.

-

pH Control: The pH of the solution is carefully monitored and maintained between 9 and 10 throughout the reaction.[1]

-

Reaction Termination: The flow of fluorine is stopped when the solution becomes acidic.[4]

-

Purification: The resulting solution contains this compound, sodium fluoride, and unreacted sodium bromate. The solution is concentrated by evaporation and then cooled to precipitate the less soluble sodium fluoride and sodium bromate, which are removed by centrifugation.[4]

-

Isolation: The this compound can be isolated by further fractional crystallization. The yield after recrystallization is typically in the range of 60-75%.[1]

Caption: Laboratory synthesis of this compound.

Determination of Thermodynamic Data

The thermodynamic values presented in this guide are determined through precise calorimetric techniques.

1. Standard Enthalpy of Formation (ΔH°f) via Solution Calorimetry

The standard enthalpy of formation of this compound cannot be measured directly from its elements. Instead, it is determined indirectly using Hess's Law through a series of solution calorimetry experiments.[5] A solution calorimeter is used to measure the heat changes of dissolution for the salt and its decomposition products in a suitable solvent.

Hypothetical Experimental Protocol:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical heating.[6]

-

Enthalpy of Solution of NaBrO₄: A precisely weighed sample of pure this compound is dissolved in a known volume of solvent (e.g., water) within the calorimeter. The change in temperature is meticulously recorded to calculate the enthalpy of solution (ΔH_soln).

-

Enthalpy of Reaction of Decomposition Products: The enthalpy of solution of the products of a chosen decomposition reaction are also measured. A common method is to reduce the perbromate to bromide. For instance, the enthalpy of solution for sodium bromide (NaBr) in the same solvent system is measured.

-

Application of Hess's Law: By constructing a thermochemical cycle, the enthalpy of formation can be calculated. For example, one could design a cycle involving the dissolution of NaBrO₄ and NaBr, and the reduction of aqueous perbromate to aqueous bromide. The known enthalpies of formation of Na⁺(aq) and Br⁻(aq) are then used to calculate the enthalpy of formation of NaBrO₄(s).

2. Standard Molar Entropy (S°) via Adiabatic Calorimetry

The absolute standard molar entropy is determined by measuring the heat capacity of the substance as a function of temperature from near absolute zero (0 K) up to the standard temperature (298.15 K).[7] This is typically performed using an adiabatic calorimeter, which minimizes heat exchange with the surroundings.[8]

Experimental Protocol:

-

Sample Preparation: A pure, crystalline sample of this compound is placed in a sample holder within the adiabatic calorimeter.

-

Cryogenic Cooling: The sample is cooled to a temperature close to absolute zero, often using liquid helium.[9]

-

Incremental Heating: A known quantity of electrical energy is supplied to the sample, causing a small, incremental increase in temperature. The system is allowed to reach thermal equilibrium after each heating step.

-

Heat Capacity Measurement: The heat capacity (C_p) at each temperature is calculated from the energy input and the measured temperature rise.

-

Entropy Calculation: The standard molar entropy (S°) at 298.15 K is calculated by integrating the heat capacity data with respect to temperature, as described by the third law of thermodynamics.[10] This involves plotting C_p/T versus T and determining the area under the curve from 0 K to 298.15 K. Any phase transitions (e.g., solid-solid transitions) would appear as sharp peaks in the heat capacity plot, and the enthalpy of these transitions must be included in the total entropy calculation.

3. Standard Gibbs Free Energy of Formation (ΔG°f)

The standard Gibbs free energy of formation is not typically measured directly. Instead, it is calculated from the experimentally determined values of the standard enthalpy of formation (ΔH°f) and the standard molar entropy (S°) using the Gibbs-Helmholtz equation:[10][11][12]

Calculation: ΔG°f = ΔH°f - TΔS°f

Where:

-

ΔH°f is the standard enthalpy of formation of NaBrO₄.

-

T is the standard temperature in Kelvin (298.15 K).

-

ΔS°f is the standard entropy of formation, which is calculated from the absolute entropies of the compound and its constituent elements in their standard states: ΔS°f = S°(NaBrO₄) - [S°(Na) + 0.5S°(Br₂) + 2S°(O₂)]

By following these rigorous experimental and computational procedures, the fundamental thermodynamic properties of this compound are accurately determined, providing essential data for scientific research and development.

References

- 1. webqc.org [webqc.org]

- 2. webqc.org [webqc.org]

- 3. This compound|High-Purity Research Chemical [benchchem.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. monash.edu [monash.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. omnicalculator.com [omnicalculator.com]

- 12. Gibbs Free Energy [chemed.chem.purdue.edu]

An In-Depth Technical Guide on the Standard Reduction Potential of the BrO₄⁻/BrO₃⁻ Couple

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard reduction potential of the perbromate/bromate (BrO₄⁻/BrO₃⁻) redox couple. This information is critical for understanding the thermodynamic stability and oxidizing power of perbromate, a species of significant interest in various fields, including synthetic chemistry and potentially as a specialized oxidizing agent.

Quantitative Data Summary

The standard reduction potential (E°) for the BrO₄⁻/BrO₃⁻ couple is a key parameter defining its thermodynamic tendency to be reduced. The half-reaction is as follows:

BrO₄⁻(aq) + 2H⁺(aq) + 2e⁻ → BrO₃⁻(aq) + H₂O(l)

The accepted values for this potential are presented in the table below, under varying conditions. It is important to note that the experimental determination of this value is challenging due to the kinetic inertness of the perbromate ion.

| Standard Reduction Potential (E°) | Conditions | Reference |

| +1.745 V | Acidic Solution | [1] |

| ~+1.8 V | Acidic Solution | |

| ~+0.8 V | Basic Solution |

Note: The exact pH and temperature for these standard potentials are typically 298.15 K (25 °C) and pH 0 for acidic conditions, and pH 14 for basic conditions, though specific experimental details in the primary literature should always be consulted.

Experimental Protocols

The determination of the standard reduction potential of the BrO₄⁻/BrO₃⁻ couple requires careful experimental design, primarily due to the high oxidizing potential and the slow kinetics of the perbromate ion. The following outlines a generalized experimental protocol based on established electrochemical techniques, likely similar to the methods used in the foundational studies.

Synthesis of Perbromate Salts

A prerequisite for any measurement is the synthesis of a stable perbromate salt, as perbromic acid is difficult to handle. The most common method involves the oxidation of a bromate salt.

-

Fluorine Oxidation: A robust method involves bubbling fluorine gas through an alkaline solution of sodium or potassium bromate. The reaction proceeds as follows: BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O

-

Electrolytic Synthesis: Electrolysis of a bromate solution using a specialized anode, such as boron-doped diamond, can also yield perbromate, though yields may be low.

The resulting perbromate salt must be purified, typically by recrystallization, and its purity confirmed by analytical techniques such as ion chromatography or spectroscopic methods.

Electrochemical Measurement: Potentiometry and Cyclic Voltammetry

The standard reduction potential is typically determined using electrochemical methods in a three-electrode cell setup.

-

Cell Setup:

-

Working Electrode: A platinum or other inert electrode is used.

-

Reference Electrode: A standard reference electrode, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode, is used to provide a stable reference potential.

-

Counter Electrode: A platinum wire or graphite rod serves as the counter electrode to complete the circuit.

-

-

Electrolyte Solution: A solution containing known concentrations of both the perbromate and bromate salts is prepared in a suitable electrolyte, such as a non-reactive acid (e.g., perchloric acid) for acidic conditions or a buffer for other pH values. The ionic strength of the solution should be carefully controlled.

Potentiometric Measurement:

-

The open-circuit potential (OCP) of the working electrode is measured against the reference electrode in the electrolyte solution containing the BrO₄⁻/BrO₃⁻ couple.

-

Measurements are taken at various ratios of [BrO₄⁻] to [BrO₃⁻].

-

The Nernst equation is then used to determine the standard potential: E = E° - (RT/nF)ln([BrO₃⁻]/[BrO₄⁻][H⁺]²) where:

-

E is the measured cell potential.

-

E° is the standard cell potential.

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

-

n is the number of electrons transferred (2 in this case).

-

F is the Faraday constant.

-

-

By plotting E against ln([BrO₃⁻]/[BrO₄⁻]), a linear relationship should be observed, and the y-intercept can be used to determine E°.

Cyclic Voltammetry (CV):

-

A cyclic voltammogram is recorded by sweeping the potential of the working electrode and measuring the resulting current.

-

The CV will show the reduction peak corresponding to the BrO₄⁻/BrO₃⁻ couple.

-

For a reversible or quasi-reversible system, the formal potential (E°') can be estimated from the average of the anodic and cathodic peak potentials (Epa and Epc). E°' ≈ (Epa + Epc) / 2

-

Scan rate dependency studies are performed to assess the reversibility of the electron transfer process. Due to the kinetic inertness of perbromate, the reaction may appear irreversible, and thus direct determination of E° from CV can be complex and may require advanced analysis.

Visualizations

Experimental Workflow for Potential Measurement

References

Review of literature on the chemistry of heptavalent bromine.

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The chemistry of heptavalent bromine, primarily centered on the perbromate ion (BrO₄⁻) and perbromic acid (HBrO₄), represents a fascinating yet challenging area of halogen chemistry. Historically elusive, the synthesis of Br(VII) compounds requires potent oxidizing conditions, reflecting their high thermodynamic potential. Once formed, the perbromate ion exhibits considerable kinetic stability, a stark contrast to the instability of its conjugate acid. This technical guide provides a comprehensive review of the synthesis, structural properties, spectroscopic signatures, and key reactions of heptavalent bromine compounds, supported by detailed experimental protocols and quantitative data.

Introduction

For many years, the existence of perbromates was questioned, standing as a notable gap in the homologous series of perhalates. While perchlorates (ClO₄⁻) and periodates (IO₄⁻) were well-known, all attempts to synthesize the bromine analogue failed. It was not until 1968 that Evan Appelman first successfully prepared perbromates through the beta decay of selenium-83.[1] This breakthrough opened the door to understanding the chemistry of bromine in its highest oxidation state (+7).

Heptavalent bromine compounds are characterized as powerful oxidizing agents, although their reactions are often kinetically sluggish.[2] The perbromate ion possesses a stable tetrahedral geometry, analogous to perchlorate and periodate.[1] However, perbromic acid is the most unstable of the halogen(VII) oxoacids and decomposes rapidly at concentrations above 6 M.[2][3] This guide consolidates the critical literature on Br(VII) chemistry for researchers exploring its unique properties.

Synthesis of Perbromate (BrO₄⁻)

The synthesis of the perbromate ion is energetically demanding and several methods have been developed, each with distinct advantages and challenges.

Oxidation of Bromate by Fluorine Gas

This is the most practical and convenient method for producing gram-scale quantities of perbromate.[2] The overall reaction involves the oxidation of an alkaline bromate solution with elemental fluorine.

Reaction: BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O[1][4]

Electrochemical Synthesis

Anodic oxidation of bromate solutions can yield perbromate, particularly with high overpotential anodes like boron-doped diamond (BDD).[5] This method avoids the use of hazardous fluorine gas but yields are often modest.

Reaction (Anode): BrO₃⁻ + H₂O → BrO₄⁻ + 2H⁺ + 2e⁻

Other Synthetic Routes

-

Oxidation by Xenon Difluoride (XeF₂): One of the early chemical methods involved the oxidation of bromate by the powerful fluorinating agent XeF₂.[1][6]

-

Reaction of Hypobromite and Bromate: A more recent discovery in 2011 showed that perbromate forms from the reaction of hypobromite and bromate ions in alkaline solutions, though the reaction is very slow.[1]

-

Radiochemical Synthesis: The first-ever synthesis was achieved via the β-decay of ⁸³Se in a selenate (⁸³SeO₄²⁻), which transmutes into ⁸³BrO₄⁻.[1]

Properties of Heptavalent Bromine Compounds

Physical and Structural Properties

The perbromate ion is a tetrahedral oxyanion, which is reflected in the properties of its salts. Perbromic acid is a strong acid that is only stable in aqueous solutions up to about 6 M (55%); at higher concentrations, it undergoes autocatalytic decomposition.[2][7]

| Property | Value | Reference(s) |

| Perbromate Ion (BrO₄⁻) | ||

| Molecular Geometry | Tetrahedral | [1] |

| Br-O Bond Length | ~1.59 Å (in KBrO₄) | [2] |

| O-Br-O Bond Angle | ~109.5° | [3] |

| Potassium Perbromate (KBrO₄) | ||

| Molar Mass | 183.00 g/mol | [7] |

| Appearance | White crystalline solid | [2] |

| Crystal Structure | Orthorhombic | [2] |

| Density | 3.08 g/cm³ | [7] |

| Decomposition Temperature | ~280 °C (to KBrO₃ and O₂) | [2][7] |

| Perbromic Acid (HBrO₄) | ||

| Molar Mass | 144.91 g/mol | [8] |

| Acidity (pKa) | Strong Acid (< 0) | [3] |

| Stability | Unstable above 6 M aqueous solution | [2][7] |

Table 1: Summary of Quantitative Data for Heptavalent Bromine Species.

Redox Properties and Reactivity

Perbromic acid and perbromates are potent oxidizing agents, though often kinetically slow at room temperature. The oxidizing power is highly dependent on pH.

| Redox Couple | Standard Potential (E°) | Conditions | Reference(s) |

| BrO₄⁻ / BrO₃⁻ | +1.76 V | Acidic Solution | [2] |

| BrO₄⁻ / Br⁻ | +0.68 V | pH 14 | [1] |

Table 2: Standard Reduction Potentials of Perbromate Ion.

Key reactions include:

-

Decomposition: Concentrated HBrO₄ decomposes to bromic acid and oxygen.[3] 2HBrO₄ → 2HBrO₃ + O₂

-

Oxidation of Halides: 12 M HBrO₄ rapidly oxidizes chloride ions. Dilute solutions oxidize iodide and bromide more slowly.[2]

-

Oxidation of Metal Ions: At 100°C, 6 M HBrO₄ oxidizes Mn(II) to MnO₂, Cr(III) to dichromate, and Ce(III) to Ce(IV).[2]

Spectroscopic Characterization

The tetrahedral symmetry (T_d) of the BrO₄⁻ ion governs its vibrational spectra. According to group theory, a tetrahedral molecule has four fundamental vibrational modes (ν₁, ν₂, ν₃, ν₄).

| Mode | Symmetry | Description | IR Activity | Raman Activity | Approx. Wavenumber (cm⁻¹) | Reference(s) |

| ν₁ | A₁ | Symmetric Stretch | Inactive | Active (pol.) | 802 | [9][10] |

| ν₂ | E | Symmetric Bend | Inactive | Active (depol.) | 331 | [9][10] |

| ν₃ | T₂ | Antisymmetric Stretch | Active | Active (depol.) | 878 | [9][10] |

| ν₄ | T₂ | Antisymmetric Bend | Active | Active (depol.) | 410 | [9][10] |

Table 3: Vibrational Modes of the Perbromate (BrO₄⁻) Ion.

Key Experimental Protocols

Synthesis of Perbromic Acid and Potassium Perbromate via Fluorine Oxidation

This procedure is adapted from the work of E. H. Appelman and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions for handling elemental fluorine.[2][4]

Materials:

-

Sodium Bromate (NaBrO₃)

-

50% Sodium Hydroxide Solution

-

Elemental Fluorine (F₂)

-

Argon (Ar)

-

Silver(I) Fluoride (AgF)

-

Calcium Hydroxide (Ca(OH)₂)

-

Acid-form cation-exchange resin (e.g., Bio-Rad AG50X8)

-

Potassium Hydroxide (KOH)

-

Teflon or Polypropylene labware

Procedure:

-

Reaction Setup: A solution of 5 M NaOH and 1.3 M NaBrO₃ is prepared in a Teflon vessel.[2] The presence of solid NaBrO₃ in the mixture is beneficial to maintain saturation and improve yield.[2] The vessel is equipped with a gas inlet tube (Teflon or platinum) for fluorine delivery.

-

Fluorination: A stream of fluorine gas (mixed with an inert gas like argon) is bubbled through the chilled alkaline bromate solution. The reaction is exothermic and not always smooth; small explosions in the vapor phase can occur. The apparatus must not be left unattended. [2] The reaction is continued until the desired conversion is achieved.

-

Purification of Perbromic Acid: a. The product solution, containing perbromate, unreacted bromate, fluoride, and NaOH, is concentrated by evaporation and chilled to precipitate the bulk of sodium fluoride and sodium bromate, which are removed by centrifugation.[2] b. Excess silver fluoride (AgF) is added to the supernatant to precipitate the remaining bromate as AgBrO₃. The mixture is chilled and centrifuged to remove the precipitate.[2] c. The supernatant is treated with an excess of Ca(OH)₂ to precipitate silver as Ag₂O and fluoride as CaF₂. The solid is removed by centrifugation.[2] d. The resulting solution is neutralized with an acid-form cation-exchange resin and then passed through a larger column of the same resin to convert the sodium perbromate to perbromic acid (HBrO₄).[2]

-

Preparation of Potassium Perbromate (KBrO₄): a. The purified HBrO₄ solution is carefully neutralized with a high-purity potassium hydroxide (KOH) solution. HBrO₄ + KOH → KBrO₄ + H₂O[7] b. The resulting solution is concentrated by evaporation, causing the less soluble KBrO₄ to crystallize. c. The KBrO₄ crystals are collected by filtration, washed with a small amount of cold water, and dried.

Conclusion

The chemistry of heptavalent bromine, once a void in the periodic trends of halogens, is now well-established, albeit challenging. The synthesis of perbromates requires overcoming a significant kinetic barrier, necessitating the use of powerful oxidants like fluorine or high-overpotential electrochemical methods. The resulting perbromate ion is kinetically stable with a well-defined tetrahedral structure, while its conjugate acid, perbromic acid, is highly unstable in concentrated form. This review provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to safely explore and utilize the unique and powerful chemistry of bromine in its +7 oxidation state.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. quora.com [quora.com]

- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 5. youtube.com [youtube.com]

- 6. simple.wikipedia.org [simple.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Existence and Properties of Perbromic Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of perbromic acid (HBrO₄), focusing on its existence, synthesis, and physicochemical properties in aqueous solutions. The information is tailored for professionals in research and development who require detailed technical data and experimental methodologies.

Introduction and Existence

Perbromic acid, the oxoacid of bromine in its highest +7 oxidation state, was once considered non-existent. Its successful synthesis in 1968 by Evan H. Appelman marked a significant milestone in halogen chemistry, challenging previous assumptions about the stability of high-oxidation-state bromine compounds.[1] Unlike its lighter analog, perchloric acid (HClO₄), and its heavier analog, periodic acid (HIO₄), perbromic acid is thermodynamically unstable and cannot be prepared by methods such as the displacement of chlorine from perchloric acid.[2][3][4] Its existence is primarily maintained in aqueous solutions, as the pure compound is highly unstable and has not been isolated.[5]

Aqueous solutions of perbromic acid are stable at concentrations up to 6 M (approximately 55% HBrO₄).[2][5][6] Beyond this concentration, the acid undergoes rapid, autocatalytic decomposition, yielding bromic acid (HBrO₃) and oxygen.[1][2][5] This inherent instability is a defining characteristic and a critical consideration in its handling and application.

Synthesis of Aqueous Perbromic Acid

The synthesis of perbromic acid is an indirect process that relies on the protonation of the perbromate ion (BrO₄⁻).[2][3][4] Several methods have been developed to synthesize the perbromate ion, with the most convenient being the oxidation of bromate (BrO₃⁻) with elemental fluorine in a basic solution.[6][7]

A generalized synthesis pathway involves two main stages: the formation of a stable perbromate salt and its subsequent conversion to perbromic acid.

More recent methods have also demonstrated the formation of perbromate through the reaction of hypobromite and bromate ions in alkaline solutions, providing a fluorine-free synthetic route.[8][9][10]

Properties of Aqueous Perbromic Acid

The properties of perbromic acid in aqueous solution are dictated by its strong acidic nature, high oxidizing potential, and inherent instability at high concentrations.

Perbromic acid is a colorless and odorless liquid in its aqueous form.[1][2] It is a strong acid, completely dissociating in water.[1][11]

| Property | Value / Description | Citations |

| Formula | HBrO₄ | [2][4] |

| Molar Mass | 144.908 g·mol⁻¹ | [2] |

| Appearance | Colorless liquid (in aqueous solution) | [1][2] |

| Density (at 25°C) | ~1.85 g·cm⁻³ | [1] |

| pKa | < -2 (Strong acid) | [1][11] |

| Molecular Geometry | Tetrahedral around the central bromine atom | [1][5][12] |

| Stability in Solution | Stable in aqueous solutions up to 6 M (~55%) | [2][5][6] |

The instability of perbromic acid is reflected in its thermodynamic and kinetic parameters. The decomposition is autocatalytic and follows second-order kinetics at concentrations above 6 M.[1]

| Parameter | Value | Citations |

| Standard Enthalpy of Formation (ΔH°f) | -120 kJ·mol⁻¹ | [1] |

| Standard Gibbs Free Energy (ΔG°f) | -45 kJ·mol⁻¹ | [1] |

| Decomposition Reaction | 2HBrO₄(aq) → 2HBrO₃(aq) + O₂(g) | [1] |

| Decomposition Rate Constant (25°C) | 2.3 × 10⁻⁴ L·mol⁻¹·s⁻¹ | [1] |

| Activation Energy of Decomposition | 85 kJ·mol⁻¹ | [1] |

| Catalyzed Activation Energy (Ce⁴⁺, Ag⁺) | 65 kJ·mol⁻¹ | [1] |

| Standard Reduction Potential (E°) | Acidic: +1.76 V (BrO₄⁻/BrO₃⁻) Basic: +0.69 V (BrO₄⁻/BrO₃⁻) | [1] |

| Br-O Bond Energy | 190 kJ·mol⁻¹ | [1] |

Spectroscopic analysis is crucial for the characterization of perbromic acid and the perbromate ion.

| Spectroscopy Type | Characteristic Peaks / Resonances (relative to) | Citations |

| Infrared (IR) | 880 cm⁻¹ (Br-O asymm. stretch), 3400 cm⁻¹ (O-H stretch) | [1] |

| Raman | 890 cm⁻¹, 815 cm⁻¹ (Br-O stretches) | [1] |

| ⁷⁹Br NMR | -780 ppm (relative to BrO₃⁻) | [1] |

| ¹⁷O NMR | 650, 450, 250 ppm (relative to H₂O) | [1] |

| UV-Vis | λₘₐₓ at 250 nm (ε=150) and 290 nm (ε=80 L·mol⁻¹·cm⁻¹) | [1] |

Experimental Protocols

Detailed and cautious experimental procedures are essential when working with perbromic acid due to its instability and strong oxidizing nature.

This protocol is based on the method developed by E. H. Appelman, which remains a convenient route for laboratory-scale synthesis.[6][13]

-

Preparation of Reagents: Prepare a solution that is approximately 5 M in sodium hydroxide (NaOH) and 1 M in sodium bromate (NaBrO₃). This is best done in a Teflon reaction vessel to prevent reaction with glass.

-

Fluorination: Cool the alkaline bromate solution. Bubble fluorine gas (F₂) through the solution using a Teflon-tipped platinum tube. The flow rate should be controlled carefully. The reaction is exothermic and produces this compound (NaBrO₄) and sodium fluoride (NaF).

-

Removal of Byproducts: After the reaction is complete, chill the solution to precipitate the less soluble sodium fluoride and unreacted sodium bromate. Remove the precipitate by centrifugation or filtration.

-

Conversion to Acid: Pass the resulting this compound solution through a cooled cation exchange resin in the hydrogen (H⁺) form. This exchanges Na⁺ ions for H⁺ ions, yielding a dilute solution of perbromic acid.

-

Concentration (Optional and Hazardous): The dilute acid can be carefully concentrated under a heat lamp or by vacuum distillation at room temperature. Crucially, the concentration must not exceed 6 M to avoid rapid autocatalytic decomposition. [6]

-

Safety Precautions: The entire procedure must be conducted in a well-ventilated fume hood. Fluorine gas is extremely toxic and reactive. Appropriate personal protective equipment (PPE), including face shields and gloves resistant to hydrofluoric acid, is mandatory.

Characterizing a freshly prepared solution of aqueous perbromic acid involves confirming its identity and determining its concentration.

Detailed Steps for Titrimetric Analysis: [6]

-

Sample Preparation: Accurately pipette a known volume of the perbromic acid solution into an Erlenmeyer flask and dilute with deionized water.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 1 M NaOH).

-

Endpoint Detection: Use a potentiometric method or a mixed indicator (e.g., 1:1 phenolphthalein-thymolphthalein) to determine the equivalence point.

-

Calculation: The acidity and thus the concentration of HBrO₄ are calculated from the volume of NaOH used, based on the 1:1 stoichiometry of the neutralization reaction.

Conclusion

Perbromic acid, while long elusive, is now a well-characterized chemical entity in aqueous solution. Its existence is confirmed, but its utility is constrained by its thermodynamic instability, particularly in concentrated forms. It serves as a powerful oxidizing agent and a strong acid.[1][3][4] For researchers and professionals, a thorough understanding of its synthesis, properties, and decomposition kinetics is paramount for its safe handling and application in advanced chemical synthesis and analysis. The experimental protocols for its preparation and characterization require significant safety measures due to the hazardous precursors and the inherent instability of the final product.

References

- 1. webqc.org [webqc.org]

- 2. Perbromic acid - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. assignmentpoint.com [assignmentpoint.com]

- 5. grokipedia.com [grokipedia.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Perbromate - Wikipedia [en.wikipedia.org]

- 10. Two new methods of synthesis for the perbromate ion: chemistry and determination by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. webqc.org [webqc.org]

- 12. Page loading... [guidechem.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Sodium Perbromate from Sodium Bromate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium perbromate (NaBrO₄) is a salt of perbromic acid, in which bromine exists in its highest oxidation state of +7.[1][2][3][4] The synthesis of the perbromate ion (BrO₄⁻) has been a significant challenge in inorganic chemistry due to the high activation energy required to oxidize the bromate ion (BrO₃⁻).[1] This difficulty meant that perbromate was the last of the perhalate ions to be synthesized.[1] Despite being a powerful oxidizing agent thermodynamically, it is kinetically stable in dilute solutions at room temperature.[5] These application notes provide detailed protocols for the laboratory-scale synthesis of this compound from sodium bromate, focusing on the most established and effective methods.

Synthesis Methodologies

Several methods have been developed for the oxidation of sodium bromate to this compound. The most common and practical laboratory-scale methods include oxidation by elemental fluorine, electrochemical oxidation, and oxidation using xenon difluoride. A more recent, albeit slower, method involves the reaction of hypobromite and bromate ions in an alkaline solution.

1. Oxidation with Elemental Fluorine

This is the most widely cited and reliable method for producing this compound in significant quantities in a laboratory setting.[1][4]

-

Protocol:

-

Prepare a solution of sodium bromate (NaBrO₃) in distilled water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Adjust the pH of the solution to between 9 and 10 using a sodium hydroxide (NaOH) solution.

-

Bubble fluorine gas (F₂) through the alkaline sodium bromate solution while maintaining the temperature and pH. A molar excess of fluorine gas is recommended.[5]

-

Continue the reaction until the desired conversion is achieved. The reaction progress can be monitored by analyzing aliquots for the presence of perbromate.

-

Once the reaction is complete, remove any unreacted fluorine by purging the solution with an inert gas (e.g., nitrogen or argon).

-

The this compound can be isolated by fractional crystallization, as it is less soluble than sodium fluoride at low temperatures.

-

Further purify the product by recrystallization from water.

-

2. Electrochemical Oxidation